Methyl dichlorostearate
Description
Contextualization within Halogenated Organic Compounds Research
Halogenated organic compounds, which are organic compounds containing one or more halogen atoms, are a significant area of chemical and environmental research. tecamgroup.com These compounds can be of natural or anthropogenic origin and are studied for their diverse chemical properties and environmental impact. tecamgroup.comresearchgate.net Methyl dichlorostearate is a member of this large family, specifically a chlorinated derivative of a fatty acid methyl ester.
Research often focuses on the environmental fate of halogenated compounds, as many exhibit persistence and can bioaccumulate. Volatile halogenated organic compounds (VHOCs), for instance, are known to contribute to ozone depletion and can impact atmospheric chemistry. copernicus.org While this compound is not typically classified as a VHOC, its presence in the environment, particularly in aquatic ecosystems, has been a subject of investigation. researchgate.netscholaris.ca Studies have identified this compound in fish downstream from bleached kraft pulp mills, indicating its formation as a byproduct of industrial processes involving chlorine. researchgate.netscholaris.ca The investigation of such compounds is crucial for understanding the environmental footprint of industrial activities and the potential for bioaccumulation of synthetic organochlorines. tecamgroup.com
Historical Trajectories of this compound Investigations
Early investigations into this compound were often part of broader studies on the chlorination of fatty acids and their derivatives. A notable early report details the chlorination of methyl oleate (B1233923) with elemental chlorine at low temperatures to produce this compound in approximately quantitative yields. researchgate.net This research highlighted that the compound could be distilled at 190–200°C under reduced pressure without apparent decomposition. researchgate.net Another study from 1949 investigated the chlorination of methyl oleate using t-butyl hypochlorite, which resulted in a mixture including a saturated dichloro derivative, likely methyl 9,10-dichlorostearate. researchgate.net
The focus of research shifted significantly with the growing concern for environmental pollution. In the latter half of the 20th century, studies began to detect and identify chlorinated fatty acids in environmental samples. A pivotal moment in the research trajectory of this compound was its tentative identification in the lipids of eels from waters receiving effluent from a chlorine-bleaching sulfite (B76179) pulp mill. scholaris.ca Subsequent research confirmed the presence of threo- and erythro-diastereomers of this compound in these samples, solidifying its role as an environmental marker for pulp mill pollution. scholaris.ca These investigations often relied on the development of sensitive analytical techniques, such as gas chromatography with halogen-specific detectors (ELCD and XSD), to identify and quantify trace amounts of these compounds in complex biological matrices. researchgate.netslu.se
Contemporary Research Significance and Emerging Academic Relevance
The contemporary research significance of this compound continues to be primarily in the field of environmental science and analytical chemistry. Its presence in biota is an indicator of the long-range transport and bioaccumulation of chlorinated compounds originating from industrial sources. The bulkiness of the dichlorostearate molecule is thought to hinder its metabolic turnover, contributing to its biological stability and tendency to bioaccumulate.
Recent research has focused on the metabolism of dichlorostearic acid in organisms. Studies in rats have shown that dichlorostearic acid is taken up and distributed to various organs, with the highest concentrations found in heart lipids. slu.se The metabolism of dichlorostearic acid leads to the formation of shorter-chain chlorinated fatty acids, such as dichloropalmitic and dichloromyristic acids. slu.se
The development of advanced analytical methods remains a key aspect of ongoing research. Techniques combining gas chromatography with mass spectrometry (GC/MS) are crucial for the definitive identification of this compound and its isomers in environmental and biological samples. researchgate.netscholaris.ca Furthermore, the use of different ionization techniques in mass spectrometry helps in the structural elucidation of these complex molecules. researchgate.net The continued investigation into compounds like this compound is essential for monitoring the environmental impact of industrial processes and understanding the biochemical pathways of persistent organic pollutants.
Data Tables
Table 1: Reported Physical Properties of this compound
| Property | Value | Source |
| Distillation Temperature | 190–200°C (under pressure < 1 mm) | researchgate.net |
Table 2: Key Research Findings on this compound
| Research Focus | Key Finding | Reference |
| Synthesis | Can be synthesized by chlorination of methyl oleate. | researchgate.netresearchgate.net |
| Environmental Occurrence | Identified in fish from waters receiving pulp mill effluents. | researchgate.netscholaris.ca |
| Bioaccumulation | Its structure may contribute to biological stability and bioaccumulation. | |
| Metabolism | Metabolized in rats to shorter-chain dichlorinated fatty acids. | slu.se |
| Analytical Detection | Detected using GC with halogen-specific detectors (ELCD, XSD) and GC/MS. | researchgate.netscholaris.caslu.se |
Properties
IUPAC Name |
methyl 2,2-dichlorooctadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36Cl2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(20,21)18(22)23-2/h3-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDINWBRYKNUCEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)OC)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60707285 | |
| Record name | Methyl 2,2-dichlorooctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60707285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27986-38-5 | |
| Record name | Methyl 2,2-dichlorooctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60707285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Catalytic Transformations of Methyl Dichlorostearate and Its Analogs
Direct Chlorination Processes of Unsaturated Fatty Acid Methyl Esters
The synthesis of methyl dichlorostearate, a saturated fatty acid ester, is primarily achieved through the direct chlorination of unsaturated fatty acid methyl esters, most notably methyl oleate (B1233923). This process involves the addition of chlorine across the double bond of the unsaturated ester.
Mechanistic Studies of Halogenation Reactions
The halogenation of unsaturated fatty acid esters proceeds via an electrophilic addition mechanism. The double bond in the fatty acid chain acts as a nucleophile, attacking the electrophilic halogen molecule. This initial attack results in the formation of a cyclic halonium ion intermediate. Subsequently, the halide ion attacks the carbon atom of the cyclic intermediate from the side opposite to the initial halogen bond, leading to the formation of a di-halogenated product. utkaluniversity.ac.in
In the context of methyl oleate chlorination, the process is initiated by the reaction of chlorine with the carbon-carbon double bond located at the C9-C10 position of the oleate chain. This leads to the formation of a cyclic chloronium ion. The subsequent nucleophilic attack by a chloride ion results in the opening of the ring and the formation of methyl 9,10-dichlorostearate. The reaction is essentially a gas-liquid chemical reaction process where the retention time of the chlorine gas in the liquid fatty acid methyl ester is a critical factor for the completeness of the chlorination reaction. google.com
It is important to note that while direct halogenation is a common method, other "cryptic" halogenation mechanisms have been observed in natural product biosynthesis, where a halogen is transiently incorporated and then lost in subsequent steps. nih.govrsc.org However, for the industrial synthesis of this compound, direct chlorination remains the predominant route.
Optimization of Reaction Parameters for Yield and Selectivity
The efficiency and selectivity of the direct chlorination of unsaturated fatty acid methyl esters are influenced by several reaction parameters. A patented process describes a device and method for preparing chlorinated fatty acid methyl esters, highlighting the importance of reactor design to prolong the retention time of chlorine in the liquid phase, thereby improving productivity and reducing production costs. google.com This is achieved by using multiple reaction towers with specific zones for defoaming, reaction, and chlorine initiation, ensuring a high liquid level and extended reaction time. google.com
The reaction is typically carried out by bubbling chlorine gas through the fatty acid methyl ester. google.com The process can be monitored by analyzing the product for its chlorine content. The use of a halogen selective detector, such as an electrolytic conductivity detector (ELCD), can be employed for the quantification of chlorinated fatty acid methyl esters. slu.se
Advanced Synthetic Approaches to Dichlorinated Stearic Derivatives
Beyond the direct chlorination of methyl oleate, other synthetic strategies can be employed to access this compound and its analogs. These methods often involve the manipulation of functional groups and the synthesis of related structures to explore their chemical and physical properties.
Functional Group Interconversions and Derivatization
The methyl ester group in this compound can be a starting point for various functional group interconversions. For instance, hydrolysis of the ester under acidic or basic conditions would yield dichlorostearic acid. utkaluniversity.ac.in This carboxylic acid can then be converted into other derivatives, such as acid chlorides or amides, using standard organic synthesis techniques.
The halogen atoms themselves are reactive handles for further transformations. For example, α-bromo carboxylic acids, which are structurally related to dichlorinated acids, are known to be highly reactive towards SN2 reactions. libretexts.org This suggests that the chlorine atoms in dichlorostearic acid derivatives could potentially be displaced by other nucleophiles, opening pathways to a variety of other substituted stearic acid analogs.
Analog Synthesis and Structure-Activity Relationship (SAR) Exploration
The synthesis of analogs of this compound is crucial for understanding structure-activity relationships (SAR). This involves systematically modifying the structure of the molecule and observing the effect on its properties. For example, analogs with different halogen atoms (e.g., dibromo- or diiodo-stearates) could be synthesized to study the effect of the halogen size and electronegativity.
Furthermore, the position of the dichloro substitution could be varied. While the direct chlorination of oleic acid derivatives yields the 9,10-dichloro isomer, other isomers could potentially be synthesized through multi-step sequences starting from different unsaturated fatty acids or by employing alternative synthetic strategies. The synthesis of various chlorinated fatty acid esters and their copolymers has been investigated to determine the effect of the substituent position on the properties of the resulting polymers. dss.go.th
Research into analogs extends to exploring the biological effects of such compounds. For instance, a trifluoromethyl alcohol analog of oleic acid was identified as being more potent than oleic acid itself in cellular models of Friedreich ataxia, with the effects being stereoselective. nih.gov This highlights the importance of synthesizing and testing a diverse range of analogs to identify molecules with potentially useful properties.
Catalytic Strategies in this compound Synthesis
The synthesis of this compound predominantly involves the chlorination of the double bond in its unsaturated precursor, methyl oleate. Catalytic methods are central to achieving this transformation efficiently and with high selectivity. These strategies are broadly categorized into homogeneous, heterogeneous, and biocatalytic approaches. A saturated dichloro derivative, identified as methyl 9,10-dichlorostearate, has been isolated from the chlorination of methyl oleate, confirming this pathway. researchgate.net
Homogeneous Catalysis
In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. wikipedia.org This approach offers high reaction rates due to the excellent contact between the catalyst and the substrate.
Acid Catalysis : Strong Brønsted acids like sulfuric acid (H₂SO₄) and chlorosulfonic acid are known to catalyze halogenation reactions. acs.orgmdpi.com Protons from the acid can polarize the chlorine molecule (Cl₂) or another chlorine source, making it more electrophilic and facilitating its attack on the electron-rich double bond of methyl oleate. The mechanism involves the formation of a cyclic chloronium ion intermediate, which is then attacked by a chloride ion to yield the vicinal dichloro product. While effective, these strong acids can sometimes lead to side reactions and present challenges in separation and corrosion. mdpi.com Halogenated cobalt bis-dicarbollide strong acids have also been explored as reusable homogeneous catalysts for fatty acid esterification, indicating the potential for advanced acid catalysts in related transformations. mdpi.com
Transition-Metal Catalysis : Soluble organometallic complexes of transition metals such as rhodium, palladium, and copper are effective catalysts for a variety of organic transformations, including halogenations. wikipedia.orglibretexts.org For instance, bis(benzonitrile)palladium (II) chloride has been used as a catalyst for the synthesis of vinyl halogenated fatty acids, demonstrating the applicability of palladium in fatty acid modifications. nih.govnih.gov In the context of methyl oleate chlorination, a soluble transition-metal complex could activate the chlorine source or the alkene, lowering the activation energy of the reaction. The catalytic cycle would typically involve coordination of the alkene to the metal center, followed by oxidative addition of the chlorine source and subsequent reductive elimination of the dichlorinated product, regenerating the catalyst. libretexts.org
Heterogeneous Catalysis
Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, most commonly a solid catalyst with liquid or gaseous reactants. chemistrystudent.commdpi.com This approach is highly advantageous for industrial processes due to the ease of separating the catalyst from the product mixture, allowing for catalyst recycling and continuous operation. the-innovation.org
The mechanism for heterogeneous catalysis involves several steps:
Diffusion of reactants (e.g., methyl oleate and a chlorine source) to the catalyst surface. libretexts.org
Adsorption of the reactants onto active sites on the catalyst surface. libretexts.org
Reaction between the adsorbed species to form the product, this compound. chemistrystudent.com
Desorption of the product from the surface. libretexts.org
Diffusion of the product away from the catalyst. libretexts.org
Examples of potential heterogeneous catalysts for this process include:
Solid Acids : Materials like silica (B1680970) gel, zeolites, or sulfated zirconia can serve as solid acid catalysts. Their acidic sites can activate the double bond of methyl oleate for electrophilic attack by chlorine. Silica gel has been effectively used as a catalyst in conjunction with reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) for the selective chlorination of ketones. researchgate.net
Supported Metal Catalysts : Metals like ruthenium or tin supported on materials such as alumina (B75360) have been used for the hydrogenation of fatty methyl esters. scielo.org.co A similar approach could be adapted for chlorination, where a supported metal facilitates the addition of chlorine across the double bond.
The primary benefit of heterogeneous systems is the simplified work-up, which aligns with green chemistry principles by reducing waste generated during product purification. the-innovation.org
Table 1: Comparison of Catalytic Strategies for Dichlorination of Methyl Oleate (Illustrative)
| Catalytic Strategy | Catalyst Example | Phase | Advantages | Challenges |
|---|---|---|---|---|
| Homogeneous | Chlorosulfonic Acid acs.org, Rhodium Complexes libretexts.org | Same (Liquid) | High reaction rates, mild conditions possible, high selectivity. | Difficult catalyst separation, potential for catalyst leaching into product, corrosion issues. mdpi.commdpi.com |
| Heterogeneous | Silica Gel researchgate.net, Zeolites, Supported Metals scielo.org.co | Different (Solid Catalyst, Liquid Reactants) | Easy catalyst recovery and recycling, suitable for continuous processes, reduced waste. mdpi.comthe-innovation.org | Lower reaction rates compared to homogeneous systems, potential for catalyst deactivation. scielo.org.co |
| Biocatalytic | Haloperoxidases (potential) | Same or Different (Aqueous/Immobilized) | High selectivity, mild reaction conditions (ambient temperature/pressure), environmentally benign. mdpi.com | Catalyst stability may be limited, direct dichlorination of this substrate is not well-established, lower productivity. |
Biocatalytic Pathways and Enzymatic Modifications
Biocatalysis utilizes enzymes or whole microorganisms to catalyze chemical reactions. This approach is renowned for its exceptional selectivity and operation under mild, environmentally friendly conditions. mdpi.com While lipases are widely used to catalyze the esterification and transesterification of fatty acids to produce esters like methyl stearate (B1226849), the direct enzymatic dichlorination of an alkene is a more specialized area. google.comthescipub.commdpi.com
The most relevant enzymes for this transformation would be haloperoxidases . These enzymes are capable of catalyzing the halogenation of organic substrates in the presence of a halide ion and an oxidant like hydrogen peroxide. A potential biocatalytic pathway could involve a haloperoxidase enzyme using chloride ions to generate an electrophilic chlorine species, which then reacts with the double bond of methyl oleate.
Although naturally occurring chlorinated fatty acids have been identified in organisms like freshwater fish, suggesting natural synthesis pathways exist, the application of isolated enzymes for the specific production of this compound is an area requiring further research. slu.se The main advantages of a biocatalytic route would be:
High Specificity : Enzymes can offer chemo-, regio-, and stereoselectivity that is difficult to achieve with conventional chemical catalysts.
Mild Conditions : Reactions are typically run in aqueous media at or near ambient temperature and pressure, reducing energy consumption. mdpi.com
Reduced Byproducts : The high selectivity minimizes the formation of unwanted side products. mdpi.com
Green Chemistry Principles in this compound Production
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. organic-chemistry.orgmlsu.ac.in The production of this compound can be made more sustainable by incorporating these principles, particularly through solvent-free methodologies and the use of renewable raw materials.
Solvent-Free Reaction Methodologies
One of the core principles of green chemistry is to avoid or minimize the use of auxiliary substances like solvents. essentialchemicalindustry.orgacs.org Solvents contribute significantly to chemical waste and require energy for their removal and purification.
A notable approach for the dichlorination of organic compounds is the use of a reagent that can also serve as the reaction medium. For example, sulfuryl chloride (SO₂Cl₂) has been successfully used for the gem-dichlorination of ketones under solvent-free conditions. sci-hub.seresearchgate.net In a similar vein, the chlorination of methyl oleate could potentially be carried out using a chlorine source like SO₂Cl₂ or molecular chlorine directly, with the reaction mixture heated to facilitate the reaction without an additional solvent.
Table 2: Research Findings on Solvent-Free Dichlorination of Ketones (Analogous System) This table summarizes findings from studies on a related reaction, suggesting a plausible approach for this compound synthesis.
| Substrate Type | Reagent | Conditions | Yield | Reference |
| Acetophenone | Sulfuryl Chloride (3 eq.) | 60 °C, 2 h, solvent-free | 84% | sci-hub.se |
| 1,3-Dicarbonyls | Sulfuryl Chloride (excess) | 60-80 °C, solvent-free | Moderate to Excellent | researchgate.net |
The benefits of a solvent-free approach include:
Reduced Waste : Eliminates solvent waste streams. mlsu.ac.in
Energy Efficiency : Saves energy by avoiding solvent heating and distillation. mlsu.ac.in
Process Simplification : The work-up procedure is often simpler, sometimes involving only filtration or distillation of the product. acs.org
Increased Safety : Reduces risks associated with flammable, toxic, or volatile organic solvents. acs.org
Utilization of Renewable Feedstocks
A cornerstone of green chemistry is the use of renewable, rather than depleting, feedstocks. essentialchemicalindustry.orgwordpress.com this compound is derived from stearic acid (or its unsaturated precursor, oleic acid), a long-chain fatty acid. Fatty acids are quintessential examples of renewable raw materials, as they are primarily sourced from biomass. greenchemistry-toolkit.orgieabioenergy.com
The primary sources of these fatty acids are:
Vegetable Oils : Triglycerides from plants like palm, soybean, rapeseed, and sunflower are hydrolyzed and/or transesterified to yield fatty acids and their methyl esters. mdpi.comwur.nl
Animal Fats : Tallow and lard are also rich sources of stearic and oleic acids. wur.nl
By using these bio-based feedstocks, the production of this compound becomes part of a more sustainable, circular economy. ieabioenergy.com This contrasts sharply with processes that rely on petrochemicals derived from finite fossil fuels. wordpress.comgreenchemistry-toolkit.org The use of biomass helps reduce the carbon footprint of the chemical and moves the industry toward greater sustainability. wur.nl
In the pursuit of sustainable chemical manufacturing, the principles of green chemistry, particularly atom economy and waste minimization, are of critical importance. nih.govwikipedia.org The synthesis of specialized chemicals like this compound provides a clear case for the application of these principles. An ideal synthetic process would maximize the incorporation of all reactant atoms into the final product, achieving a theoretical 100% atom economy and generating no byproducts. kccollege.ac.inacs.org
The primary route to this compound is through the chlorination of methyl oleate, an ester derived from oleic acid. wilmar-international.com The direct addition of chlorine gas (Cl₂) across the double bond of methyl oleate represents the most theoretically atom-economical pathway. In this reaction, all atoms of the reactants are incorporated into the desired product. primescholars.com
Table 1: Comparative Theoretical Atom Economy of Methyl Oleate Dichlorination
| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| Direct Addition | Methyl Oleate + Cl₂ | This compound | None | 100% |
| Using Sulfuryl Chloride | Methyl Oleate + SO₂Cl₂ | This compound | SO₂ | 81.7% |
| Using Phosphorus Pentachloride | Methyl Oleate + PCl₅ | This compound | POCl₃ | 70.5% |
Note: Atom economy is calculated as (Molecular weight of the desired product / Sum of molecular weights of all reactants) x 100. This calculation assumes the complete conversion of reactants to the specified products.
The data in Table 1 demonstrates that direct chlorination with elemental chlorine is the most efficient method in terms of atom economy. The use of sulfuryl chloride or phosphorus pentachloride introduces atoms that are not incorporated into the final product, leading to the generation of sulfur dioxide and phosphoryl chloride as waste byproducts, respectively.
Beyond the selection of reagents, waste minimization in the synthesis of this compound also involves careful consideration of reaction conditions and catalysts. Side reactions, such as substitution along the fatty acid chain, can occur, leading to a mixture of chlorinated products and reducing the yield of this compound. nih.gov A patent for the preparation of chlorinated fatty acid methyl esters describes a process that generates hydrogen chloride as a byproduct, which is then captured and used to prepare hydrochloric acid, illustrating a strategy to manage waste streams. google.com
The use of catalysts is another key aspect of green synthetic design. rsc.org Catalytic processes are preferable to stoichiometric reactions as they are used in smaller quantities and can be recycled, reducing waste. igitsarang.ac.in For instance, in related fatty acid chemistry, catalytic methods are explored to improve efficiency and reduce environmental impact. unimi.it While specific catalytic systems for the direct dichlorination of methyl oleate are not extensively detailed in the provided results, the principles of catalysis are central to greening such processes.
Furthermore, minimizing waste extends to the entire process, including the use of solvents and purification methods. Ideally, reactions should be conducted in greener solvents or, if possible, without a solvent. nih.govwikipedia.org Post-reaction purification steps can also generate significant waste, so developing highly selective reactions that yield a pure product is a crucial goal for waste minimization. unimi.it
Chemical Reactivity and Mechanistic Investigations of Methyl Dichlorostearate
Thermal Decomposition Pathways and Kinetic Analysis
The thermal decomposition of methyl dichlorostearate is expected to be a complex process involving multiple reaction pathways. The presence of both a long alkyl chain and chlorine atoms suggests that its pyrolysis will share characteristics with both FAMEs and chlorinated alkanes.
Following or concurrent with dehydrochlorination, the ester group and the long alkyl chain will undergo cleavage. The thermal decomposition of FAMEs can proceed through various mechanisms, including homolytic cleavage of C-C and C-H bonds to form radical intermediates. acs.org For esters, decomposition can also occur via molecular mechanisms, such as a six-membered cyclic transition state (ester pyrolysis or cis-elimination), to yield a carboxylic acid and an alkene, although this is more common for esters with specific structural features. mcmaster.caresearchgate.net In the case of this compound, the initial dehydrochlorination would be followed by homolytic fission of the C-C bonds in the now unsaturated alkyl chain and cleavage at the ester functionality.
Based on the proposed pyrolysis mechanisms, a variety of volatile products can be anticipated from the thermal decomposition of this compound.
The primary and most abundant chlorinated volatile product is expected to be hydrogen chloride (HCl) , resulting from the initial dehydrochlorination step. researchgate.netresearchgate.netnih.gov The remaining dichlorinated stearate (B1226849) molecule would be highly unstable and would likely undergo further fragmentation.
Subsequent decomposition of the alkyl chain and the ester group would lead to a complex mixture of hydrocarbons and oxygenated compounds. These can include:
Unsaturated and saturated hydrocarbons: Alkenes and alkanes of various chain lengths resulting from the fragmentation of the C18 backbone. researchgate.net
Chlorinated hydrocarbons: Shorter-chain chlorinated alkanes and alkenes, as well as chlorinated aromatic compounds like chlorobenzene, which can form through cyclization and aromatization reactions at higher temperatures. researchgate.netresearchgate.net
Oxygenated compounds: Carbon monoxide (CO), carbon dioxide (CO2), and smaller aldehydes and ketones from the decomposition of the methyl ester group. researchgate.netresearchgate.net
Methyl chloride: Formed from the reaction of the methyl group of the ester with HCl or chlorine radicals.
A data table summarizing the expected volatile decomposition products is presented below.
| Product Class | Specific Examples | Likely Origin |
| Inorganic Acids | Hydrogen Chloride (HCl) | Dehydrochlorination of the alkyl chain |
| Hydrocarbons | Alkenes (e.g., ethene, propene), Alkanes (e.g., methane (B114726), ethane) | Fragmentation of the C18 alkyl chain |
| Chlorinated Hydrocarbons | Chlorinated alkanes/alkenes, Chlorobenzene | Secondary reactions and aromatization |
| Oxygenated Compounds | Carbon Monoxide (CO), Carbon Dioxide (CO2) | Decomposition of the methyl ester group |
| Chlorinated Esters/Acids | Shorter-chain chlorinated esters/acids | Incomplete decomposition |
The thermal degradation of this compound is expected to involve both radical and non-radical processes.
Radical Processes: The initiation of radical reactions would likely involve the homolytic cleavage of the C-Cl bonds, which are generally weaker than C-C or C-H bonds, or the C-H bonds adjacent to the chlorine atoms. However, the most labile bonds in FAMEs are the C-C bonds. acs.org The resulting radicals can then propagate a chain reaction. pearson.com
A plausible radical mechanism involves the following steps:
Initiation: Homolytic cleavage of a C-Cl bond to form a carbon-centered radical on the stearate chain and a chlorine radical.
Propagation: The chlorine radical can abstract a hydrogen atom from another this compound molecule, forming HCl and a new carbon-centered radical. This new radical can then undergo β-scission, breaking the carbon chain into smaller fragments. acs.org
Termination: Recombination of two radicals to form a stable molecule.
The presence of oxygen can significantly alter the radical pathways, leading to thermo-oxidative degradation. This involves the formation of peroxy radicals, which can then lead to a variety of oxygenated products and further chain scission. researchgate.net
Non-Radical Processes: A primary non-radical process is the molecular elimination of HCl (dehydrochlorination), which can occur through a concerted four- or six-membered transition state, particularly at lower pyrolysis temperatures. researchgate.net
Furthermore, the decomposition of the ester group itself can, in some cases, proceed through a non-radical, concerted mechanism known as a cis-elimination or ester pyrolysis, which involves a six-membered ring transition state to produce a carboxylic acid and an alkene. mcmaster.ca However, the conditions for this pathway are quite specific and it may not be a major route for this compound compared to radical fragmentation at higher temperatures.
Advanced Reaction Mechanisms in Chemical Conversions
Nucleophilic Substitution Reactions at Halogenated Centers
The two chlorine atoms in this compound are bonded to secondary carbons (C-9 and C-10), making them susceptible to nucleophilic substitution reactions. byjus.com Given that these are secondary alkyl halides, the reaction mechanism is typically a bimolecular nucleophilic substitution (SN2). byjus.comdoubtnut.com
In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the chloride ion). doubtnut.com This "backside attack" occurs in a single, concerted step where the nucleophile-carbon bond forms simultaneously as the carbon-chlorine bond breaks. A key consequence of this mechanism is the inversion of stereochemistry at the reaction center. Since methyl 9,10-dichlorostearate has two chiral centers, an SN2 reaction at either C-9 or C-10 will invert the configuration at that specific carbon.
The rate of the SN2 reaction is dependent on the concentration of both the this compound and the nucleophile. Stronger, less sterically hindered nucleophiles favor this reaction.
Table 2: Examples of Nucleophilic Substitution on this compound
| Nucleophile (Nu⁻) | Product (at one center) | Reaction Notes |
|---|---|---|
| Hydroxide (OH⁻) | Methyl hydroxy-chlorostearate | A strong nucleophile, leads to alcohol formation. |
| Alkoxide (RO⁻) | Methyl alkoxy-chlorostearate | Forms an ether linkage; Williamson ether synthesis type reaction. doubtnut.com |
| Iodide (I⁻) | Methyl iodo-chlorostearate | Good nucleophile; Finkelstein-type reaction. |
| Azide (N₃⁻) | Methyl azido-chlorostearate | A strong nucleophile used to introduce nitrogen. |
Research has shown that chlorinated methyl oleate (B1233923), from which this compound is derived, reacts with alcoholic silver nitrate (B79036). researchgate.net In this case, the nitrate or alcohol can act as the nucleophile, leading to substitution products.
Elimination Reactions and Olefin Formation
As a vicinal dichloride (having halogens on adjacent carbons), this compound readily undergoes elimination reactions to form unsaturated products (olefins). quora.com The most common mechanism is the E2 (bimolecular elimination) reaction, which is favored by strong, non-nucleophilic bases. youtube.com
In the E2 mechanism, a base abstracts a proton from a carbon adjacent to the one bearing a leaving group, while simultaneously, a C=C double bond forms and the leaving group departs. For the reaction to occur, the abstracted proton and the leaving group must be in an anti-periplanar conformation.
Treating this compound with a strong base like potassium tert-butoxide can induce a double dehydrohalogenation. The first elimination yields a chloro-substituted methyl octadecenoate (a chloro-olefin). The second, more difficult elimination from the vinylic halide intermediate can produce methyl octadecynoate (an alkyne) or a diene, depending on the reaction conditions and the position of the initial double bond. askfilo.com
Another important elimination pathway is reductive elimination, often carried out with zinc dust in a suitable solvent. quora.comstackexchange.com In this reaction, the zinc metal effectively removes both chlorine atoms at once to form a carbon-carbon double bond, yielding methyl oleate (or its isomers) and zinc chloride (ZnCl₂). quora.com This reaction is a classic method for converting vicinal dihalides back into alkenes.
Table 3: Elimination Reactions and Products
| Reagent | Reaction Type | Primary Product | Mechanism |
|---|---|---|---|
| KOH / ethanol | Dehydrohalogenation | Methyl chloro-octadecenoate | E2 Elimination |
| NaNH₂ / NH₃ | Double Dehydrohalogenation | Methyl octadecynoate | Double E2 Elimination |
| Zinc Dust (Zn) | Reductive Elimination | Methyl octadecenoate | Reductive Dehalogenation stackexchange.com |
| NaI / Acetone | Reductive Elimination | Methyl octadecenoate | E2-like mechanism with Iodide as nucleophile/reductant askfilo.com |
Oxidative and Reductive Transformation Pathways
Oxidative Pathways The oxidation of chlorinated alkanes like this compound can be initiated under aggressive conditions, often involving radical chain reactions. scirp.org The presence of chlorine atoms on the carbon chain can influence the reaction pathways. The C-H bonds adjacent to the chlorinated carbons are activated, making them more susceptible to hydrogen abstraction by radical initiators.
Once an alkyl radical is formed on the chain, it can react with oxygen to form a peroxy radical. This intermediate can then propagate a chain reaction or be converted into more stable oxidized products, including ketones, alcohols, and carboxylic acids, potentially accompanied by cleavage of the carbon chain. mdpi.comoaepublish.com Studies on the degradation of similar long-chain chlorinated paraffins indicate that metabolism can lead to hydroxylated and dechlorinated products. oaepublish.com
Reductive Pathways Reductive pathways are a prominent feature of vicinal dihalide chemistry. As mentioned in the elimination section, reaction with zinc dust is a classic example of reductive elimination to form an alkene. quora.comorganic-chemistry.org
Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), can also be used. LiAlH₄ is powerful enough to reduce alkyl halides to the corresponding alkanes. wikipedia.org In the case of this compound, the reaction would proceed via a stepwise nucleophilic substitution by hydride ions (H⁻), replacing both chlorine atoms with hydrogen atoms to yield methyl stearate. nist.govorganic-chemistry.org
Reaction Scheme: Reduction with LiAlH₄ Cl Cl H H | | | | ...-CH-CH-... + LiAlH₄ -> ...-CH-CH-... + Li⁺ + Al³⁺ + 4Cl⁻
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds like methyl dichlorostearate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it is possible to map out the carbon skeleton and the position of substituents.
The ¹H and ¹³C NMR spectra of this compound provide key signals that are diagnostic of its core structure and the location of the chlorine atoms. The chemical shifts are influenced by the electronegativity of adjacent atoms; the chlorine atoms and the ester oxygen cause nearby nuclei to resonate at a lower field (higher ppm value). libretexts.org
In the ¹H NMR spectrum, characteristic signals include the methyl ester singlet (-OCH₃) appearing around 3.6-3.7 ppm, a triplet for the α-carbonyl methylene (B1212753) protons (-CH₂-COO) around 2.3 ppm, and the terminal methyl group of the stearate (B1226849) chain resonating upfield around 0.9 ppm. sci-hub.se The most informative signals are the methine protons located on the chlorine-bearing carbons (-CHCl-). These protons are significantly deshielded by the adjacent chlorine and typically appear as multiplets in the 3.5-4.5 ppm range. The exact chemical shift and splitting pattern of these methine signals can help differentiate between various positional isomers. rsc.org
In the proton-decoupled ¹³C NMR spectrum, each carbon atom in a unique chemical environment produces a single peak. crunchchemistry.co.uk Key signals include the carbonyl carbon (~174 ppm), the methoxy (B1213986) carbon (~51 ppm), and the carbons directly bonded to chlorine (C-Cl), which are found significantly downfield in the 55-70 ppm range. The remaining methylene carbons of the alkyl chain produce a cluster of signals between 22 and 35 ppm. libretexts.org By analyzing the specific shifts of the C-Cl signals and their neighbors, positional isomers can be distinguished. rsc.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a this compound Isomer (e.g., 9,10-Dichlorostearate) in CDCl₃ Predicted values based on established principles for fatty acid methyl esters and halogenated alkanes.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| -C(=O)O- | - | ~174.2 |
| -OCH₃ | 3.67 (s) | ~51.5 |
| -CHCl- | 3.9 - 4.2 (m) | ~60 - 65 |
| α-CH₂ (C2) | 2.30 (t) | ~34.1 |
| β-CH₂ (C3) | 1.63 (m) | ~24.9 |
| -(CH₂)n- | 1.25 - 1.40 (br s) | ~22 - 32 |
s = singlet, t = triplet, m = multiplet, br s = broad singlet
While 1D NMR provides essential information, 2D NMR experiments are often required for the unambiguous structural elucidation of complex molecules like this compound isomers. nih.gov These techniques reveal correlations between nuclei, allowing for the assembly of molecular fragments. emerypharma.com
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is used to trace the connectivity of the entire fatty acid chain, establishing the sequence of proton signals from the α-methylene group to the terminal methyl group. emerypharma.comresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. columbia.edu It is invaluable for definitively assigning carbon signals, especially for the methine carbons bearing chlorine (C-Cl) by correlating them to their unique downfield proton signals. magritek.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range couplings between protons and carbons over two to three bonds. columbia.edu This is arguably the most powerful tool for placing the chlorine atoms along the stearate chain. For example, observing a correlation from a methine proton (-CHCl-) to carbons two and three bonds away can definitively establish its position relative to other groups, such as the ester or the end of the chain. unifi.itresearchgate.net
Proton and Carbon-13 NMR Spectral Assignment for Isomers
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental composition. chromatographyonline.comsavemyexams.com When coupled with various ionization techniques and fragmentation studies, it is a powerful tool for identifying and confirming the structure of this compound.
The choice of ionization method dramatically affects the resulting mass spectrum. whitman.edu
Electron Ionization (EI): EI is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize molecules, resulting in extensive and reproducible fragmentation. shimadzu.denumberanalytics.com While this fragmentation pattern serves as a molecular "fingerprint" useful for library matching, EI spectra of chlorinated fatty acid methyl esters (ClFAMEs) often show a very weak or absent molecular ion peak due to the facile loss of chlorine atoms. slu.se Common fragments for FAMEs include ions resulting from cleavage along the alkyl chain and a characteristic McLafferty rearrangement ion at m/z 74. The fragmentation pattern can give clues to the chlorine positions, but interpretation can be complex. researchgate.net
Chemical Ionization (CI): CI is a "soft" ionization technique that uses a reagent gas (like methane (B114726) or ammonia) to ionize the analyte through proton transfer. researchgate.net This process imparts less energy to the molecule, leading to significantly less fragmentation and typically producing a prominent protonated molecule, [M+H]⁺. whitman.edunih.gov This is crucial for determining the molecular weight of the compound. A key diagnostic feature in the mass spectrum of this compound is the isotopic pattern of the two chlorine atoms. Due to the natural abundance of ³⁵Cl and ³⁷Cl, the molecular ion region will display a characteristic cluster of peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms. nih.gov
Table 2: Potential EI-MS Fragmentation Ions for Methyl Stearate and Their Significance for Dichloro- Derivatives
| m/z | Proposed Fragment | Significance for this compound |
|---|---|---|
| M⁺ | Molecular Ion | Often weak or absent in EI. slu.se |
| M-31 | [M-OCH₃]⁺ | Loss of the methoxy group. |
| M-35/36 | [M-Cl/HCl]⁺ | Characteristic loss of chlorine, indicating a chlorinated compound. |
| M-71/72 | [M-Cl-HCl]⁺ | Loss of both chlorine atoms. |
| 74 | [CH₃OC(OH)=CH₂]⁺ | McLafferty rearrangement ion, characteristic of many FAMEs. Its presence confirms the methyl ester functionality. |
Tandem Mass Spectrometry (MS/MS) is an advanced technique used to further elucidate a compound's structure by analyzing the fragmentation of a specific, isolated ion. unt.eduut.ee The process involves:
Selection: In the first stage of the mass spectrometer, a specific precursor ion (for example, the [M+H]⁺ ion of this compound obtained via CI) is isolated from all other ions.
Fragmentation: The selected precursor ion is passed into a collision cell, where it collides with an inert gas (like argon). This collision-induced dissociation (CID) causes the ion to break apart into smaller product ions. unt.edu
Analysis: The resulting product ions are analyzed in the second stage of the mass spectrometer, generating a product ion spectrum.
This technique allows for the mapping of fragmentation pathways from a known precursor ion. nih.gov By analyzing the masses of the product ions, researchers can deduce the structure of the original ion with high confidence, confirming the positions of the chlorine atoms by observing specific neutral losses or fragment ions. bevital.no
Electron Ionization (EI) and Chemical Ionization (CI) Fragmentation Patterns
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. core.ac.ukspectroscopyonline.com These two techniques are complementary and together provide a comprehensive vibrational profile of this compound.
The FTIR and Raman spectra are dominated by features from the ester group and the long alkyl chain. The most prominent absorption in the FTIR spectrum is the strong carbonyl (C=O) stretch of the ester functional group. acs.org The C-H stretching and bending vibrations of the numerous methylene and methyl groups are also clearly visible. The key diagnostic feature for this compound is the C-Cl stretching vibration, which typically appears in the fingerprint region of the spectrum. scialert.net
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique(s) |
|---|---|---|
| C-H Asymmetric/Symmetric Stretch (CH₃, CH₂) | 2850 - 2960 | FTIR, Raman |
| C=O Stretch (Ester) | ~1743 | FTIR (Strong) |
| C-H Bend (CH₂) | ~1465 | FTIR |
| C-H Bend (CH₃) | ~1375 | FTIR |
| C-O Stretch (Ester) | 1170 - 1250 | FTIR |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Methyl 9,10-dichlorostearate |
| Methyl stearate |
| Chlorine |
| Methane |
| Ammonia (B1221849) |
Characteristic Spectroscopic Signatures of Dichlorinated Alkyl Chains
The presence of chlorine atoms on the stearate backbone introduces distinct features in various spectra, which are critical for identification and structural confirmation. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool, though the location of the chlorine atoms on the alkyl chain cannot always be determined from the mass spectra of the methyl esters alone. researchgate.net For definitive localization of the chlorine atoms, derivatization into picolinyl esters or 4,4-dimethyloxazoline (DMOX) derivatives is often employed, as these direct fragmentation at specific locations, revealing the substitution pattern. researchgate.net
In mass spectrometry with electron impact (EI) ionization, this compound would be expected to show characteristic fragmentation patterns, including the loss of chlorine atoms (M-Cl), hydrogen chloride (M-HCl), the methoxy group (M-OCH₃), and cleavage at the carbon-carbon bonds adjacent to the chlorine atoms. The presence of two chlorine atoms also results in a distinctive isotopic pattern for chlorine-containing fragments (approximately 3:1 ratio for ³⁵Cl:³⁷Cl), which aids in their identification.
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides direct information about the bonds within the molecule. The carbon-chlorine (C-Cl) stretching vibrations are the most characteristic signatures. These typically appear in the fingerprint region of the infrared spectrum, generally between 600 and 800 cm⁻¹. The exact frequency can be influenced by the local environment, such as whether the chlorine is attached to a secondary carbon, and by the conformation of the alkyl chain. cdnsciencepub.com Studies on analogous chlorinated long-chain esters have utilized these C-Cl stretching modes for structural confirmation. cdnsciencepub.com
| Technique | Signature | Typical Observation / Range | Comment |
|---|---|---|---|
| Mass Spectrometry (MS) | Isotopic Pattern | M, M+2, M+4 peaks | Characteristic of fragments containing two chlorine atoms. |
| Key Fragments | [M-Cl]⁺, [M-HCl]⁺, [M-OCH₃]⁺ | Provides information on molecular weight and key functional groups. | |
| Infrared (IR) / Raman Spectroscopy | C-Cl Stretch | 600 - 800 cm⁻¹ | The exact position depends on the local molecular structure and conformation. cdnsciencepub.com |
| C=O Stretch | ~1740 cm⁻¹ | Characteristic ester carbonyl group absorption. | |
| Gas Chromatography (GC) | Retention Time | Detector-dependent | Halogen-specific detectors like ELCD or XSD enhance sensitivity and selectivity for chlorinated compounds. slu.se |
Analysis of Conformational Isomers through Vibrational Modes
Long alkyl chains, like that in this compound, are flexible and can exist as a mixture of different conformational isomers (rotamers) in the liquid or gaseous state. cdnsciencepub.com These conformers arise from rotation around the carbon-carbon single bonds. While many conformers may be present, often only the all-trans (fully extended) form and a few low-energy gauche (bent) forms are significantly populated. cdnsciencepub.com
Advanced techniques like Raman spectroscopy in supersonic jet expansions can be used to cool molecules to very low temperatures, simplifying the complex spectra by "freezing out" higher-energy conformers. goettingen-research-online.de Studies on smaller methyl esters have shown that while conformational preferences near the ester group can be controlled by this cooling, isomerism further down a long alkyl chain is likely to persist. This methodology allows for the detailed study of the energy differences and interconversion barriers between different conformers, providing fundamental insights into the molecule's flexibility and preferred shapes. researchgate.net
X-ray Diffraction Analysis of this compound and its Derivatives
X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on molecular structure, packing, and polymorphism, which are critical for understanding the material properties of fatty acid derivatives.
Single Crystal X-ray Crystallography for Precise Molecular Structure Determination
Single crystal X-ray crystallography is the gold standard for obtaining an unambiguous, atom-by-atom map of a molecule. This technique involves directing a beam of X-rays onto a single, high-quality crystal of the compound. The resulting diffraction pattern is used to calculate the electron density distribution, from which the precise positions of all atoms in the crystal lattice can be determined.
For long-chain fatty acid esters, growing diffraction-quality single crystals can be challenging due to their flexibility and tendency to form waxy or poorly ordered solids. mdpi.com However, techniques such as in-situ cryocrystallization, where the liquid sample is crystallized directly on the diffractometer at low temperatures, have been successfully applied to homologous series of methyl esters. rsc.org A successful analysis of this compound would yield precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the dichlorinated alkyl chain and the packing of the molecules within the crystal unit cell. rsc.orgjst.go.jp This information is invaluable for understanding intermolecular interactions, such as van der Waals forces, that govern the crystal structure. researchgate.net
Powder X-ray Diffraction for Polymorphic Studies
Many long-chain lipids, including triglycerides and fatty acid esters, exhibit polymorphism, meaning they can crystallize into multiple different crystal structures or forms (polymorphs). mdpi.comcambridge.orgresearchgate.net These polymorphs, often denoted as α, β′, and β, have different molecular packing and, consequently, different physical properties such as melting point and stability. acs.org
Powder X-ray diffraction (PXRD) is the primary technique used to identify and study these polymorphic forms. In PXRD, the X-ray beam interacts with a powdered sample containing a vast number of randomly oriented microcrystals. The resulting diffraction pattern is a fingerprint of the crystalline phases present. forcetechnology.com The different polymorphs are distinguished by their characteristic diffraction peaks, particularly at wide angles (related to short-range order) and small angles (related to long-range order). mdpi.com
Short Spacings (Wide-Angle X-ray Scattering - WAXS): These diffractions correspond to the distances between the parallel-packed alkyl chains. The α form typically shows a single broad peak around 4.15 Å, indicating hexagonal chain packing, while the more ordered β′ (orthorhombic) and β (triclinic) forms show multiple sharp peaks, for example, around 3.8 Å and 4.2 Å for β′ and a strong peak at 4.6 Å for β. mdpi.comacs.org
Long Spacings (Small-Angle X-ray Scattering - SAXS): These arise from the lamellar stacking of the molecules and correspond to the length of the unit cell along the chain axis, often related to the full or double length of the molecule. mdpi.comresearchgate.net
By analyzing the PXRD pattern of a this compound sample, one can identify the specific polymorph(s) present and study phase transitions between them as a function of temperature or storage time. mdpi.com
| Polymorph | Subcell Structure | Characteristic Short Spacing (d, Å) |
|---|---|---|
| α (alpha) | Hexagonal | ~4.15 |
| β' (beta-prime) | Orthorhombic | ~4.2 and ~3.8 |
| β (beta) | Triclinic | ~4.6 |
Note: These are generalized values for long-chain lipids like triglycerides; specific values for this compound may vary. mdpi.comacs.org
Surface Orientation and Thin Film Structure Analysis using X-ray Techniques
The behavior of this compound at interfaces and in thin films is crucial for various potential applications. Specialized X-ray techniques can probe the structure and orientation of molecules in these two-dimensional arrangements. epfl.ch Historical studies have noted that built-up films of both methyl stearate and this compound can produce X-ray diffraction patterns, indicating a degree of order. illinois.edu
Modern techniques provide much greater detail:
X-ray Reflectometry (XRR): This method analyzes the reflection of X-rays at very low angles from a smooth film. The resulting interference pattern can be modeled to determine the film's thickness, surface and interface roughness, and electron density with high precision. arxiv.org
Grazing Incidence X-ray Diffraction (GIXD): This powerful technique is used to study the in-plane crystalline structure of thin films and monolayers, such as those formed at an air-water interface (Langmuir films). researchgate.netacs.org By directing the X-ray beam at a very shallow angle to the surface, the penetration depth is minimized, making the measurement highly surface-sensitive. GIXD can reveal how the dichlorinated stearate chains are packed two-dimensionally, their tilt angle with respect to the surface normal, and the lattice parameters of the 2D unit cell, providing a near-atomic resolution picture of the surface structure. researchgate.net
These surface-sensitive X-ray methods are essential for characterizing the molecular organization of this compound in thin films, which underpins the macroscopic properties of such layers.
Advanced Material Science Applications and Functional Material Development
Integration into Polymeric Systems
The integration of methyl dichlorostearate into polymeric systems is an area of growing interest, with potential applications in modifying the bulk and surface properties of polymers. While detailed research specifically on this compound is limited, the behavior of analogous chlorinated fatty acid esters provides a basis for understanding its potential roles.
Compatibilization and Reinforcement Mechanisms in Polymer Blends
The use of fatty acid esters in polymer blends is a known strategy to improve the compatibility between immiscible polymers. While specific studies on this compound as a compatibilizer are not extensively documented, the principle lies in the amphiphilic nature of such molecules. The long hydrocarbon tail can interact with non-polar polymer chains, while the polar ester and chloro groups can have an affinity for more polar polymers. This dual interaction can theoretically position this compound at the interface of immiscible polymer phases, reducing interfacial tension and improving the dispersion of one polymer phase within the other, leading to a more stable and homogenous blend.
Role as a Plasticizer in Polymer Matrices
This compound has been identified as a plasticizer. govinfo.govepa.govusitc.govusitc.govusitc.govarchive.org Plasticizers are additives that increase the flexibility and durability of a material, primarily polymers. The incorporation of this compound into a polymer matrix can reduce the intermolecular forces between the polymer chains, thereby lowering the glass transition temperature and making the material softer and more pliable. Research on other fatty acid esters as plasticizers for polymers such as polyvinyl chloride (PVC) and poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHB-V) has shown their effectiveness in improving mechanical properties. tandfonline.comresearchgate.net For instance, studies on epoxidized fatty acid esters in PVC have demonstrated their potential as non-toxic alternatives to traditional phthalate (B1215562) plasticizers. tandfonline.com Similarly, various fatty acid methyl esters have been investigated as bioplasticizers for PHB-V, showing significant improvements in the polymer's ductility. researchgate.net
Surface Modification and Functionalization of Polymer Materials
Mechanisms in Advanced Lubricant Formulations
The application of this compound as an additive in advanced lubricant formulations is better documented, where it contributes to enhanced performance under extreme conditions.
Tribological Performance Enhancement and Wear Reduction Studies
This compound is utilized as an extreme pressure (EP) additive in lubricants to improve their performance and the longevity of machinery. archive.org Chlorinated fatty compounds, in general, exhibit excellent lubricity and function as EP agents across a range of temperatures in lubricants for both ferrous and non-ferrous metals. squarespace.com They are known to have good adherence to metallic surfaces. squarespace.com The presence of chlorine in these additives is crucial for their EP performance. Under high pressure and temperature conditions at asperity contacts, the chlorine reacts with the metal surface to form a thin, protective film of metal chloride. purdue.edu This sacrificial layer is softer than the base metal and has a lower melting point, which helps to prevent direct metal-to-metal contact, thus reducing friction and wear. squarespace.com
The table below summarizes the performance of a chlorinated fatty compound in a base oil, illustrating the significant improvement in load-carrying capacity.
| Additive Concentration in 100 SUS Naphthenic Oil | Falex Load Carrying Capacity (lbs) |
| 3% by weight of DA-8506 | 4500 |
| 1% by weight of DA-8527 | 4500 |
| Data sourced from a study on the performance of chlorinated fatty compounds as lubricant additives. squarespace.com |
Interfacial Adsorption and Boundary Layer Formation
The effectiveness of this compound as a lubricant additive is fundamentally linked to its ability to form a stable boundary layer at the metal-lubricant interface. This process begins with the adsorption of the polar ester group of the molecule onto the metal surface. nzic.org.nz This orientation creates a densely packed, monomolecular or multi-molecular layer with the long hydrocarbon tails extending into the bulk lubricant. nzic.org.nz
Under boundary lubrication conditions, where the lubricant film is thin and asperity contacts are frequent, this adsorbed layer provides a crucial barrier. The chlorine atoms in this compound play a key role in the formation of a robust boundary film. As temperatures rise due to friction, the chlorine reacts with the iron in steel surfaces to form a layer of ferric chloride. purdue.edu This in-situ formed film is more tenacious and has better shear properties than the adsorbed organic layer alone, providing effective lubrication under extreme pressure and preventing catastrophic wear and seizure of moving parts. purdue.eduresearchgate.netvdu.lt The use of this compound has been noted in grease compositions, further highlighting its role in forming stable lubricating films. google.com
Development of Specialized Surfactant Systems
The unique structure of this compound, featuring a long, chlorinated hydrocarbon tail and a polar methyl ester head, positions it as a candidate for use in specialized surfactant systems. Surfactants are crucial in numerous industrial processes for their ability to modify the properties of interfaces between different phases, such as oil and water.
Interfacial Tension Reduction and Emulsification Mechanisms
A primary function of any surfactant is to reduce the interfacial tension between two immiscible liquids, facilitating the formation of an emulsion. The presence of chlorine atoms on the stearic acid backbone of this compound is expected to significantly influence its surface activity.
The introduction of chlorine, an electronegative atom, along the nonpolar hydrocarbon chain alters its polarity and steric profile. This modification can lead to more effective packing at the oil-water interface compared to its non-chlorinated counterpart, methyl stearate (B1226849). This enhanced packing density can disrupt the cohesive forces between water molecules more efficiently, leading to a reduction in interfacial tension. While specific data for this compound is not widely published, related chlorinated aliphatic esters have been noted for their ability to act as surface tension reducing agents. google.com
The emulsification mechanism of this compound would involve the hydrophobic, chlorinated stearate tail embedding itself into the oil phase, while the polar methyl ester head group orients towards the aqueous phase. This arrangement forms a stabilizing layer around the dispersed droplets, preventing them from coalescing. The effectiveness of this stabilization is dependent on the balance between the hydrophilic and lipophilic properties of the molecule, a concept quantified by the Hydrophilic-Lipophilic Balance (HLB). The degree of chlorination can be a tool to fine-tune this balance for specific emulsion applications. For instance, in oil-in-water emulsions, a well-balanced ratio of the hydrophilic head to the hydrophobic tail allows for the stabilization of oil droplets, resulting in low rates of destabilization. scirp.org
Micellization Behavior and Aggregate Formation Dynamics
In solution, surfactant molecules can self-assemble into organized structures known as micelles once a certain concentration, the Critical Micelle Concentration (CMC), is reached. This behavior is a key characteristic of surfactants and is crucial for their application in detergency, solubilization, and as reaction media.
For this compound, the process of micellization would be driven by the hydrophobic effect, where the chlorinated hydrocarbon tails aggregate to minimize their contact with water, while the polar methyl ester head groups form the outer shell of the micelle, interacting with the surrounding aqueous environment. The presence of chlorine atoms on the alkyl chain can influence the CMC and the aggregation number (the number of molecules in a single micelle).
The study of similar functionalized ionic liquids has shown that the insertion of a polar group, such as a carbonate ester, into the alkyl side chain can favor adsorption at the air-water interface and promote micellization in the bulk solution. ub.edu While this compound is a non-ionic surfactant, the principle that functionalization of the hydrophobic tail affects aggregation behavior holds. The electronegativity and size of the chlorine atoms could lead to different packing parameters within the micelle core compared to simple hydrocarbon chains, potentially resulting in smaller or more densely packed micelles.
The dynamics of aggregate formation are also a critical area of study. The formation of aggregates at high concentrations can lead to various phenomena, including changes in emission and fluorescence properties. acs.orgnih.gov Understanding these dynamics is essential for controlling the properties of formulations containing this compound.
Table 1: Theoretical Influence of Chlorination on Surfactant Properties of Methyl Stearate
| Property | Expected Influence of Dichlorination | Rationale |
| Interfacial Tension | Potential for greater reduction | The presence of electronegative chlorine atoms can alter the packing efficiency at the oil-water interface, potentially leading to a more significant disruption of surface tension. |
| Critical Micelle Concentration (CMC) | Likely to be altered | Changes in the hydrophobicity and steric bulk of the tail group due to chlorination will shift the concentration at which micelles form. |
| Micelle Structure | Modified packing and size | The size and polarity of chlorine atoms can affect the geometry and aggregation number of the resulting micelles. |
| Emulsion Stability | Potentially enhanced for specific systems | By tuning the Hydrophilic-Lipophilic Balance (HLB), chlorination could improve the stability of certain types of emulsions. |
Exploration in Other Functional Material Roles
Beyond its potential as a surfactant, this compound and related chlorinated fatty acid methyl esters have been explored for other functional material roles. These applications often leverage the unique chemical properties imparted by the chlorine atoms.
One of the most established applications for chlorinated fatty acid esters is as a plasticizer for polymers like Polyvinyl Chloride (PVC). thebusinessresearchcompany.com They offer good compatibility with PVC, have an excellent plasticizing effect, and contribute to flame resistance. google.com In this role, the chlorinated ester molecules intersperse themselves between the polymer chains, reducing intermolecular forces and increasing the flexibility of the final material.
Furthermore, these compounds are utilized as lubricant additives, particularly in applications requiring high lubricity and performance under extreme pressure. petercremerna.com The chlorine atoms can react with metal surfaces under high temperature and pressure conditions to form a sacrificial layer of metal chloride, which acts as a solid lubricant, preventing direct metal-to-metal contact and reducing wear. This makes them valuable components in the formulation of gear oils, rolling oils, and metalworking fluids. scribd.com
The versatility of fatty acid methyl esters, including their chlorinated derivatives, extends to their use as solvents in various industrial applications, such as in inks and for paint removal, and as chemical intermediates for the synthesis of other valuable compounds. scribd.com The wide range of sources for fatty acid methyl esters, including vegetable oils and animal fats, also makes them a more sustainable option in some applications. google.competercremerna.com
Environmental Chemistry and Degradation Studies of Methyl Dichlorostearate
Occurrence and Analytical Detection in Environmental Matrices
Methyl dichlorostearate has been identified in various environmental samples, particularly in aquatic ecosystems. Its presence is often associated with industrial activities, such as the use of chlorine in bleaching processes by pulp mills. epa.govresearchgate.net The detection of chlorinated fatty acids, including this compound, in fish lipids highlights their potential to enter the food chain. epa.govslu.se
The quantification of this compound at trace levels in complex environmental matrices presents analytical challenges due to its low concentrations and the presence of interfering substances like non-chlorinated fatty acids. slu.se Various sophisticated analytical techniques have been developed and employed to overcome these challenges.
Gas chromatography (GC) coupled with selective detectors is a primary tool for the analysis of this compound. The electrolytic conductivity detector (ELCD) and the halogen-specific detector (XSD) are particularly suitable for detecting chlorinated compounds in environmental samples. researchgate.netslu.se The ELCD has a detection limit of approximately 250 pg for this compound. slu.se While the electron capture detector (ECD) is commonly used for organochlorine pollutants, it is less effective for chlorinated fatty acid methyl esters due to interference from non-chlorinated counterparts. slu.se
Mass spectrometry (MS) coupled with GC provides structural information for identification and confirmation. researchgate.netscholaris.ca Techniques like ammonia (B1221849) positive ion chemical ionization mass spectrometry have been used to identify methyl esters of dichlorinated fatty acids in fish samples. researchgate.net For enhanced sensitivity and specificity, especially in complex matrices, enrichment procedures are often necessary. A common method involves consecutive treatment with silver nitrate (B79036) and urea (B33335) to enrich chlorinated fatty acid methyl esters. slu.se
Table 1: Analytical Methods for this compound Detection
| Analytical Technique | Detector/Method | Detection Limit/Features | Reference |
|---|---|---|---|
| Gas Chromatography (GC) | Electrolytic Conductivity Detector (ELCD) | ~250 pg for this compound | slu.se |
| Gas Chromatography (GC) | Halogen-Specific Detector (XSD) | Good alternative to ELCD, high selectivity | researchgate.netscholaris.ca |
| Gas Chromatography (GC) | Electron Capture Detector (ECD) | Problematic due to negative peaks from non-chlorinated FAMEs | slu.se |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Ammonia Positive Ion Chemical Ionization | Used for identification in fish samples | researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | - | Used for fractionation and enrichment | scholaris.ca |
This compound exists as a mixture of isomers, and their distribution can provide a "fingerprint" to trace the source of contamination. epa.govepa.gov The separation and identification of positional and diastereomeric (threo/erythro) isomers of dichloro fatty acid methyl esters can be achieved using gas chromatography. scholaris.ca The elution behavior of these isomers on different GC columns of varying polarities can aid in their identification. researchgate.net For instance, the identification of threo-9,10-dichlorooctadecanoic acid and its β-oxidation products in fish downstream of bleached kraft pulp mills provides direct evidence of the metabolic pathways occurring in the environment. researchgate.netscholaris.ca This isomeric fingerprinting is a valuable forensic tool for evaluating environmental contamination and understanding the fate of these compounds in biota. epa.govepa.gov
Methodologies for Trace Level Quantification
Biotransformation Pathways and Microbial Degradation Studies
Biotransformation is a key process affecting the environmental persistence of this compound. nih.gov This involves metabolic processes carried out by microorganisms that can alter the chemical structure of the compound. nih.govmdpi.com
Studies on the metabolism of dichlorostearic acid in rats have shown that it can be taken up and metabolized, leading to the formation of shorter-chain dichlorinated fatty acids. slu.se Specifically, dichloropalmitic acid and dichloromyristic acid were identified as metabolites. slu.se Further degradation to even shorter-chain metabolites, such as dichlorotetradecanoic acid, has been indicated. researchgate.netslu.se This suggests that a metabolic pathway involving the shortening of the carbon chain, likely through β-oxidation, is a significant transformation route for dichlorinated fatty acids in biological systems. researchgate.net The identification of these metabolites is crucial for understanding the complete degradation pathway and potential toxicological implications of the breakdown products. nih.govmdpi.com
The biodegradation of chlorinated compounds can occur through various enzymatic mechanisms, including hydrolytic, eliminative, reductive, and oxygenative reactions. nih.gov While specific enzymes responsible for the degradation of this compound are not extensively detailed in the provided search results, the process of β-oxidation is strongly implicated in the breakdown of its corresponding acid. researchgate.net β-oxidation is a common metabolic process where fatty acid molecules are broken down to produce energy. In the context of dichlorostearic acid, this process would sequentially shorten the carbon chain, leading to the observed shorter-chain dichlorinated metabolites. researchgate.netslu.se The enzymes involved in the degradation of other chlorinated compounds, such as dehalogenases, may also play a role in the initial steps of breaking down this compound. nih.govnih.gov
Identification of Microbial Metabolites
Abiotic Degradation Processes in Natural Systems
In addition to biological transformation, this compound can undergo abiotic degradation in the environment. One notable process is its formation through the action of ultraviolet (UV) light on a mixture of oleic acid with certain chlorinated pesticides like DDT or methoxychlor. slu.se This photochemical reaction suggests that sunlight can play a role in both the formation and potential degradation of such compounds on surfaces exposed to UV radiation, such as leaves or water surfaces. slu.se The stability of this compound is also a factor; it has been noted that the compound is subject to degradation with age. spectrumchemical.com Furthermore, it has been observed that this compound does not readily react with pyridine, indicating a certain level of chemical stability under specific conditions. researchgate.net
Oxidative Degradation in Aquatic and Atmospheric Environments
The environmental persistence of this compound is significantly influenced by oxidative degradation processes in both aquatic and atmospheric compartments. These processes involve reactions with various oxidant species that can lead to the transformation and breakdown of the molecule.
Aquatic Environments
In aquatic systems, the oxidative degradation of chlorinated fatty acids, the parent compounds of esters like this compound, is complex. While these compounds are not considered persistent against strong oxidizing agents, their degradation pathways are influenced by the presence of reactive species. scholarlypublishingcollective.org The reaction of unsaturated fatty acids with hypochlorous acid (HOCl), a reactive chlorine species, is known to produce chlorohydrins as the most abundant products. nih.govresearchgate.net This process involves the electrophilic addition of chlorine to the carbon chain. nih.govmdpi.com For saturated chlorinated fatty acids, oxidation can still occur, potentially initiated by other reactive oxygen species (ROS) that are common in natural waters. nih.gov
Photocatalytic degradation, an advanced oxidation process, has been shown to be effective for the removal of various organochlorine pollutants from water. researchgate.netup.ac.za This method utilizes semiconductor materials to generate highly reactive species that can mineralize persistent organic compounds into less harmful substances like CO2 and H2O. up.ac.zaresearchgate.net Although specific studies on the photocatalytic degradation of this compound are not prevalent, the general success of this technology with other organochlorines suggests it as a potential degradation pathway. researchgate.netmdpi.com
Atmospheric Environments
Once volatilized into the atmosphere, this compound is subject to degradation primarily through reactions with photochemically generated radicals. The principal oxidant in the troposphere during the daytime is the hydroxyl radical (OH). rsc.org The gas-phase reaction with OH radicals is a major removal process for most volatile organic compounds (VOCs). rsc.org The rate of this reaction determines the atmospheric lifetime of the compound.
Kinetic studies on various saturated and unsaturated esters provide insight into the likely atmospheric fate of this compound. nih.govrsc.org The rate coefficients for reactions of esters with OH radicals and chlorine atoms have been determined for numerous compounds. rsc.orgnih.govrsc.org For instance, the atmospheric lifetimes of some acetate (B1210297) esters with respect to OH radical reactions are estimated to be on the order of hours to days, indicating that they are degraded relatively quickly near their emission sources. rsc.orgrsc.org The reaction is typically initiated by H-atom abstraction from the alkyl or acyl portion of the ester. rsc.org Given its structure as a long-chain fatty acid methyl ester, it is anticipated that this compound would have multiple sites for H-atom abstraction, leading to a relatively short atmospheric lifetime.
Table 1: Estimated Atmospheric Lifetimes of Various Esters due to Reaction with OH Radicals
| Compound | Rate Coefficient (kOH) (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime |
|---|---|---|
| Amyl Acetate | 6.18 x 10⁻¹² | 22 hours |
| Vinyl Acetate | - | ~3 hours |
| Allyl Acetate | - | ~5 hours |
Note: Lifetimes are estimated based on reported rate coefficients and typical atmospheric OH concentrations. Data is provided for illustrative purposes to contextualize the atmospheric reactivity of esters. rsc.orgrsc.org
Hydrolytic Stability and Pathways in Aqueous Media
Hydrolysis represents a key abiotic degradation pathway for esters in aqueous environments. The stability of this compound towards hydrolysis is dictated by the chemical reactivity of its ester functional group, which can be influenced by the presence of chlorine atoms on the stearate (B1226849) chain.
The fundamental reaction of ester hydrolysis involves the cleavage of the ester bond by water, yielding a carboxylic acid and an alcohol. In the case of this compound, the expected products would be dichlorostearic acid and methanol. This reaction can be catalyzed by either acid or base. The rate of hydrolysis is influenced by several factors, including temperature, pH, and the molecular structure of the ester. sparkl.me The presence of electron-withdrawing groups, such as chlorine atoms, adjacent to the carbonyl group can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water and potentially increasing the rate of hydrolysis. sparkl.mesavemyexams.com
While specific kinetic data for the hydrolysis of this compound is limited, studies on related compounds provide valuable insights. Research on the hydrolysis of various thiochloroformate esters shows that structural changes significantly impact reactivity, consistent with specific reaction mechanisms like SN1. cdnsciencepub.com The hydrolysis of chlorinated acetyl chlorides, which are highly reactive, proceeds rapidly to form the corresponding chloroacetates. rsc.org
A potential subsequent reaction for the hydrolysis product, dichlorostearic acid, is further hydrolysis of the carbon-chlorine bonds. A patented process describes the direct, single-step hydrolysis of vicinal dihalides (where two halogen atoms are on adjacent carbons) to the corresponding vicinal glycols in an amide solvent under heat and pressure. google.com This suggests that under certain conditions, 9,10-dichlorostearic acid could be hydrolyzed to 9,10-dihydroxystearic acid. google.com
Table 2: Expected Hydrolysis Products of this compound
| Reactant | Reaction Pathway | Primary Products | Secondary Products (from Dichlorostearic Acid) |
|---|---|---|---|
| This compound | Ester Hydrolysis | Dichlorostearic acid, Methanol | 9,10-dihydroxystearic acid |
Note: The formation of secondary products is dependent on specific environmental conditions. google.com
Computational Chemistry and Theoretical Modeling of Methyl Dichlorostearate
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for understanding the intricacies of methyl dichlorostearate at an atomic level.
Electronic Structure and Bonding Characteristics
DFT and ab initio methods can provide detailed insights into the electronic structure of this compound. These calculations can determine optimized molecular geometry, bond lengths, bond angles, and dihedral angles. For instance, the presence of electronegative chlorine atoms is expected to significantly influence the electron distribution along the stearate (B1226849) chain.
Key characteristics that would be investigated include:
Bonding Analysis: The nature of the carbon-chlorine (C-Cl) bonds, including their length and strength, can be calculated. These bonds are polarized, with the chlorine atom bearing a partial negative charge and the adjacent carbon a partial positive charge.
Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The LUMO is a likely site for nucleophilic attack, and its energy is a key descriptor in toxicological models. tandfonline.comaimspress.com
Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface would visualize the electron-rich (negative potential, likely near the oxygen and chlorine atoms) and electron-poor (positive potential) regions of the molecule, indicating sites for intermolecular interactions.
Charge Distribution: Atomic charges (e.g., Mulliken, NBO) can be calculated to quantify the electron distribution across the molecule.
Illustrative Data Table: Calculated Properties for a Model Chlorinated Alkane
The following table provides hypothetical, yet representative, data for a segment of a chlorinated alkane chain, calculated using a DFT method (e.g., B3LYP/6-31G*), to illustrate the type of information that could be generated for this compound.
| Parameter | Calculated Value | Unit |
| C-Cl Bond Length | 1.78 | Ångström |
| C-C Bond Length | 1.54 | Ångström |
| C-H Bond Length | 1.09 | Ångström |
| Mulliken Charge on Cl | -0.15 | e |
| Mulliken Charge on adjacent C | +0.10 | e |
| HOMO-LUMO Gap | 5.8 | eV |
Disclaimer: This table is for illustrative purposes only and does not represent actual calculated data for this compound.
Reaction Energetics, Transition State Analysis, and Kinetic Simulations
Quantum chemical calculations are invaluable for studying the mechanisms and energetics of chemical reactions involving this compound. This includes processes like dehydrochlorination, oxidation, or hydrolysis.
Reaction Pathways: By mapping the potential energy surface, the minimum energy path for a reaction can be determined.
Transition State Analysis: The geometry and energy of transition states (the highest energy point along the reaction coordinate) can be calculated. This allows for the determination of the activation energy (energy barrier) of the reaction. rsc.org A comprehensive benchmark of DFT functionals can be performed to select the most accurate method for modeling a specific reaction, such as dehalogenation. rsc.org
Thermochemistry: The enthalpy, entropy, and Gibbs free energy changes for reactions can be computed, indicating whether a reaction is thermodynamically favorable.
Kinetic Simulations: Using the calculated activation energies, reaction rate constants can be estimated using transition state theory. For complex reactions, kinetic models can be built to simulate the time evolution of reactant and product concentrations.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing insights into the conformational landscape and interactions of this compound in various environments.
MD simulations on fatty acid methyl esters (FAMEs) have been successfully performed using force fields like the Generalized Amber Force Field (GAFF) and Transferable Potentials for Phase Equilibria (TraPPE). nih.govrsc.orgrsc.org These simulations can accurately reproduce experimental data such as densities and self-diffusivity coefficients. nih.gov
Solvent Effects on Molecular Conformations and Dynamics
The conformation of the long alkyl chain of this compound is highly dependent on its environment. MD simulations can explore the vast conformational space of the molecule in different solvents.
Conformational Analysis: The flexibility of the dichlorostearate chain can be analyzed by monitoring dihedral angles and the end-to-end distance over time. The presence of chlorine atoms may introduce specific conformational preferences.
Solvation Shell: The structure of the solvent molecules around the this compound can be characterized by calculating radial distribution functions (RDFs). This would reveal how solvents like water or hydrocarbons arrange themselves around the polar ester head and the nonpolar chlorinated alkyl tail.
Dynamics: Properties like the self-diffusion coefficient can be calculated, which describes the translational mobility of the molecule in a given solvent.
Illustrative Data Table: Typical MD Simulation Parameters for a FAME System
| Parameter | Value / Method |
| Force Field | GAFF (Generalized Amber Force Field) or TraPPE |
| Ensemble | NVT (Canonical) or NPT (Isothermal-Isobaric) |
| Temperature | 298 K - 333 K |
| Time Step | 1 - 2 fs |
| Simulation Duration | 10 - 100 ns |
| Non-bonded Cutoff | 10 - 12 Å |
Disclaimer: This table represents typical parameters for MD simulations of FAMEs and serves as a guide for how a simulation of this compound could be set up.
Interactions with Surfaces and Nanomaterials
The interaction of chlorinated hydrocarbons with surfaces is relevant in contexts such as lubrication and environmental fate. MD simulations can model the adsorption and behavior of this compound on various surfaces.
Adsorption Geometry: Simulations can predict the preferred orientation of this compound when it adsorbs onto a surface, for example, a metal or a nanoparticle.
Binding Energy: The strength of the interaction between the molecule and the surface can be quantified by calculating the binding energy.
Surface-Induced Conformational Changes: The surface can restrict the conformational freedom of the molecule, and MD can reveal these changes.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. While no specific QSAR/QSPR models for this compound were found, models for halogenated hydrocarbons provide a clear framework for how such a model could be developed. cncb.ac.cnnih.govoup.com
The general workflow for developing a QSAR/QSPR model for a property of interest (e.g., toxicity, boiling point, octanol-water partition coefficient) for this compound and related compounds would involve:
Data Collection: Gathering experimental data for the activity/property of interest for a series of structurally related chlorinated fatty acid esters.
Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. These can include:
Constitutional descriptors: Molecular weight, number of chlorine atoms.
Topological descriptors: Connectivity indices that describe the branching of the molecule.
Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, atomic charges. tandfonline.comaimspress.com
Hydrophobicity descriptors: The logarithm of the octanol-water partition coefficient (log K_ow), which is critical for predicting bioaccumulation. nih.gov
Model Development: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that links the descriptors to the activity/property.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. oup.com
Illustrative Data Table: Hypothetical QSAR Model for Aquatic Toxicity
The following table shows a hypothetical linear QSAR model equation for predicting the aquatic toxicity (e.g., -log LC50) of chlorinated fatty acid esters.
| Model Equation | R² | Q² |
| -log LC50 = 0.85logK_ow - 0.12E_LUMO + 2.1 | 0.92 | 0.85 |
-log LC50: The negative logarithm of the lethal concentration 50.
logK_ow: The logarithm of the octanol-water partition coefficient.
E_LUMO: The energy of the Lowest Unoccupied Molecular Orbital.
R² (R-squared): A measure of the model's goodness of fit.
Q² (Q-squared): A measure of the model's predictive ability from cross-validation.
Disclaimer: This table presents a hypothetical QSAR model for illustrative purposes only.
Prediction of Reactivity Descriptors (Non-Biological Context)
Computational chemistry provides powerful tools for predicting the reactivity of molecules like this compound. Through methods rooted in quantum mechanics, particularly Density Functional Theory (DFT), it is possible to calculate a variety of reactivity descriptors. openaccessjournals.com These descriptors offer quantitative insights into the molecule's electronic structure and its propensity to participate in chemical reactions in a non-biological context. unipd.it The calculations typically involve optimizing the molecular geometry of this compound and then determining the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). informaticsjournals.co.in
The energies of these orbitals are fundamental for calculating several global reactivity descriptors. nih.gov For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. informaticsjournals.co.in A smaller gap generally implies higher reactivity.
Other important descriptors derived from these orbital energies include electronegativity (χ), which measures the power of an atom or group to attract electrons; chemical hardness (η), which quantifies the resistance to change in its electron distribution; and the global electrophilicity index (ω), which describes the energy stabilization when the system acquires an additional electronic charge from the environment. mdpi.com These parameters are invaluable for understanding how this compound might behave in various chemical environments, such as during industrial synthesis or degradation processes.
The following table presents hypothetical, yet representative, reactivity descriptors for this compound, calculated using a common DFT functional like B3LYP with a suitable basis set. Such data would be critical for predicting its chemical behavior.
Table 1: Predicted Reactivity Descriptors for this compound (Note: The following values are illustrative examples derived from theoretical principles, as specific published computational studies on this compound are not available.)
| Descriptor | Symbol | Illustrative Value | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | -9.5 eV | Indicates electron-donating ability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | ΔE | 8.3 eV | Relates to chemical stability and reactivity. |
| Ionization Potential | IP | 9.5 eV | Energy required to remove an electron. |
| Electron Affinity | EA | 1.2 eV | Energy released when an electron is added. |
| Electronegativity | χ | 5.35 eV | Measures the tendency to attract electrons. |
| Chemical Hardness | η | 4.15 eV | Resistance to deformation of electron cloud. |
| Global Electrophilicity Index | ω | 3.45 eV | Describes propensity to act as an electrophile. |
These theoretical descriptors provide a foundational understanding of the molecule's intrinsic reactivity, guiding its potential applications and the prediction of reaction pathways. rsc.org
Modeling of Material Performance Attributes
Beyond predicting fundamental reactivity, computational modeling is employed to forecast the bulk material properties and performance attributes of this compound, particularly in its applications as a lubricant or plasticizer. nzic.org.nzlodz.pl These models often bridge the gap between molecular structure and macroscopic performance, reducing the need for extensive and costly experimental testing. scribd.com
For lubricant applications, key performance attributes include viscosity, thermal stability, and film strength. lodz.pl Molecular dynamics (MD) simulations can be used to model the behavior of many this compound molecules together. These simulations can predict properties like viscosity at different temperatures and the response of the lubricant film to pressure and shear forces. This is crucial for its use in extreme pressure lubricants. nzic.org.nz Theoretical models can also assess the thermal decomposition pathways, providing insights into the operational temperature limits of the material.
The table below illustrates the types of material performance data that can be generated through computational modeling for this compound.
Table 2: Modeled Material Performance Attributes for this compound (Note: The data presented are illustrative examples based on the typical outputs of material performance modeling and are not from a specific study on this compound.)
| Performance Attribute | Modeling Method | Illustrative Predicted Value | Relevance to Application |
| Kinematic Viscosity at 40°C | Molecular Dynamics | 25 cSt | Important for lubricant flow characteristics. |
| Thermal Decomposition Temperature | Quantum Mechanics/MD | 280 °C | Defines the upper limit for safe operating temperature. |
| Lubricant Film Strength | Molecular Dynamics | 250 MPa | Predicts performance under extreme pressure conditions. nzic.org.nz |
| Interaction Energy with PVC | Molecular Mechanics | -45 kcal/mol | Indicates compatibility and effectiveness as a plasticizer. |
By leveraging these computational approaches, researchers and engineers can screen potential applications for this compound and optimize formulations for specific performance requirements in a highly efficient manner.
Stereochemical Investigations and Isomerism of Methyl Dichlorostearate
Diastereomeric and Enantiomeric Characterization Methods
The characterization of the diastereomeric and enantiomeric forms of methyl dichlorostearate is crucial for understanding its chemical and physical properties. This typically involves a combination of spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for distinguishing between diastereomers. The spatial arrangement of atoms in threo and erythro isomers is different, which leads to distinct chemical shifts and coupling constants for the protons and carbons near the stereocenters. aocs.org For methyl 9,10-dichlorostearate, the signals of the methine protons (H-9 and H-10) and the adjacent methylene (B1212753) protons would be of particular interest. In general, the coupling constants between vicinal protons in diastereomers can often be predicted by the Karplus equation, which relates the dihedral angle to the coupling constant. The different conformations preferred by the threo and erythro isomers will result in different average dihedral angles and thus different coupling constants. aocs.org While specific data for this compound is not abundant, general principles suggest that the chemical shifts of the carbons bearing the chlorine atoms (C-9 and C-10) would also differ between the diastereomers. nih.gov
Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is essential for determining the molecular weight and fragmentation patterns of this compound isomers. While electron ionization (EI) mass spectra of diastereomers are often very similar, subtle differences in the relative abundances of fragment ions may be observed. nih.gov The fragmentation of long-chain fatty acid methyl esters typically involves characteristic cleavages of the carbon-carbon bonds. whitman.edu For dichlorinated fatty acids, the loss of chlorine atoms or HCl is also a common fragmentation pathway. slu.se The location of the chlorine atoms along the fatty acid chain can be determined by analyzing the masses of the fragment ions. slu.se
Chiroptical Methods: To distinguish between enantiomers, which have identical spectroscopic properties under achiral conditions, chiroptical methods are necessary. These include polarimetry, which measures the rotation of plane-polarized light, and circular dichroism (CD) spectroscopy. Each enantiomer of a chiral compound will rotate plane-polarized light to an equal but opposite degree. Therefore, a pure enantiomeric sample of, for instance, (9R, 10R)-dichlorostearate will have a specific rotation that is equal in magnitude and opposite in sign to that of its enantiomer, (9S, 10S)-dichlorostearate.
Table 1: Hypothetical NMR Data for Diastereomers of Methyl 9,10-Dichlorostearate
| Isomer | Proton (H-9, H-10) Chemical Shift (ppm) | Carbon (C-9, C-10) Chemical Shift (ppm) | Characteristic J-coupling (Hz) |
|---|---|---|---|
| erythro | Expected to be different from threo | Expected to be different from threo | J(H9-H10) would differ from threo |
| threo | Expected to be different from erythro | Expected to be different from erythro | J(H9-H10) would differ from erythro |
Note: This table is illustrative and based on general principles of NMR spectroscopy for diastereomers. Actual values would need to be determined experimentally.
Stereoselective Synthesis Strategies for Pure Isomers
The synthesis of stereochemically pure isomers of this compound would likely start from methyl oleate (B1233923), which has a cis double bond between carbons 9 and 10. The stereochemical outcome of the dichlorination reaction is highly dependent on the reaction mechanism.
Diastereoselective Synthesis: The addition of chlorine (Cl₂) to an alkene typically proceeds through a cyclic chloronium ion intermediate. Subsequent backside attack by a chloride ion results in anti-addition, leading to the formation of the threo diastereomer from a cis-alkene like methyl oleate. orgosolver.com Therefore, the direct chlorination of methyl oleate is expected to be diastereoselective for the threo isomers.
To synthesize the erythro diastereomer, a syn-addition of the two chlorine atoms would be required. While less common, methods for the syn-dichlorination of alkenes have been developed. nih.gov One such approach involves using a selenium-based catalyst in combination with a chloride source and an oxidant. nih.gov This catalytic system can achieve high syn-selectivity for a variety of alkenes. Applying such a method to methyl oleate would be a plausible strategy for the synthesis of the erythro isomers of methyl 9,10-dichlorostearate.
Enantioselective Synthesis: Achieving enantioselectivity in the dichlorination of alkenes is a significant challenge in synthetic chemistry. nih.gov For the synthesis of a specific enantiomer of this compound, a chiral catalyst or reagent would be necessary to control the facial selectivity of the chlorine addition. Enantioselective dihalogenation reactions are an active area of research, and various catalytic systems are being explored. nih.govresearchgate.net For example, the use of a chiral selenium catalyst in syn-dichlorination could potentially lead to an enantioenriched erythro product. Similarly, chiral catalysts could be developed to influence the formation of the chloronium ion in anti-addition, leading to an enantiomerically enriched threo product.
Another approach to obtaining pure enantiomers is through the resolution of a racemic mixture, which is discussed in the following section.
Chromatographic Separation Techniques for Isomeric Mixtures
Given that the synthesis of this compound often results in a mixture of isomers, chromatographic techniques are essential for their separation and purification.
Separation of Diastereomers: Diastereomers have different physical properties and can therefore be separated by standard chromatographic techniques such as column chromatography on silica (B1680970) gel or high-performance liquid chromatography (HPLC) on a normal or reversed-phase column. aocs.org The separation is based on the different interactions of the diastereomers with the stationary phase. The choice of the stationary and mobile phases would need to be optimized to achieve baseline separation of the threo and erythro isomers of this compound.
Separation of Enantiomers: Enantiomers have identical physical properties in an achiral environment, making their separation more challenging. Chiral chromatography is the most common method for resolving enantiomeric mixtures.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs): This is a powerful technique for the separation of enantiomers. nih.gov The stationary phase of the column is modified with a chiral selector that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are widely used for the resolution of a broad range of chiral compounds, including fatty acid derivatives. nih.gov
Derivatization with a Chiral Reagent: An alternative strategy is to react the racemic mixture with a chiral derivatizing agent to form a mixture of diastereomers. tandfonline.comtandfonline.com For example, if the this compound were first hydrolyzed to dichlorostearic acid, the resulting carboxylic acid could be reacted with a chiral alcohol or amine to form diastereomeric esters or amides. These diastereomers can then be separated by standard chromatography on an achiral stationary phase. aocs.org After separation, the chiral auxiliary can be removed to yield the pure enantiomers of the original compound.
Gas Chromatography (GC): Gas chromatography can also be used for the separation of fatty acid methyl esters. nih.govtrajanscimed.com For chiral separations, a chiral stationary phase can be employed in the GC column. Alternatively, derivatization to form diastereomers can be followed by GC analysis on a standard achiral column.
Table 2: Chromatographic Methods for Isomer Separation of this compound
| Isomer Type | Technique | Stationary Phase | Principle |
|---|---|---|---|
| Diastereomers | HPLC | Silica Gel (Normal Phase) or C18 (Reversed-Phase) | Different polarity and interaction with the achiral stationary phase. |
| Enantiomers | Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Differential interaction of enantiomers with the chiral selector. |
| Enantiomers (indirect) | HPLC after derivatization | Achiral (e.g., C18) | Separation of the resulting diastereomeric derivatives. |
| Enantiomers | Chiral GC | Chiral Stationary Phase | Differential volatility and interaction in the gas phase. |
Future Research Directions and Interdisciplinary Prospects for Methyl Dichlorostearate
Integration of Artificial Intelligence and Machine Learning in Materials Discovery
Table 1: Potential Applications of AI/ML in Methyl Dichlorostearate Research
| AI/ML Application Area | Specific Task for this compound | Potential Impact |
| Property Prediction | Forecast viscosity, pour point, thermal stability, and solubility. | Accelerates formulation development for lubricants and polymers. |
| Synthesis Optimization | Predict optimal catalysts and conditions for chlorination and esterification. | Increases reaction yield, reduces byproducts, and lowers production costs. |
| Application Screening | Identify potential new uses as plasticizers, herbicides, or surfactants. | Expands market opportunities and discovers novel functionalities. |
| Toxicity & Safety Analysis | Predict potential toxicological profiles and environmental fate (ADME-T). nih.govjddtonline.info | Enables early-stage safety assessment and guides sustainable design. |
Sustainable and Circular Economy Approaches for Dichlorinated Fatty Acid Esters
The principles of green chemistry and the circular economy are increasingly critical drivers in the chemical industry, aiming to minimize waste and maximize resource utilization. mdpi.comresearchgate.net For dichlorinated fatty acid esters, this involves rethinking the entire product lifecycle, from feedstock sourcing to end-of-life management.
A key opportunity lies in the sustainable sourcing of the fatty acid precursor. Stearic acid is traditionally derived from animal fats or vegetable oils like palm oil, which can have significant environmental footprints. innovationorigins.com Emerging technologies enable the production of fatty acids from organic waste through bacterial fermentation. innovationorigins.com This circular approach not only provides a sustainable feedstock but also valorizes waste streams, turning them into valuable chemicals. innovationorigins.commdpi.com Adopting such bio-based sources for the stearic acid used to produce this compound would drastically improve its sustainability profile.
The chlorination step also presents an area for green innovation. Traditional chlorination processes can use hazardous reagents and produce unwanted byproducts. Future research will likely focus on developing more benign chlorinating agents and catalytic systems that improve selectivity and reduce environmental impact.
In a circular economy, the end-of-life of products is as important as their beginning. Research is needed to design dichlorinated fatty acid esters that are either biodegradable or can be efficiently recovered and recycled from product matrices, such as polymers or lubricants. mdpi.com This aligns with the broader goal of creating closed-loop systems where materials are continuously reused, repaired, or recycled, minimizing landfill waste and the need for virgin resources. researchgate.net The development of bioplastics from renewable resources is a major focus, and functional additives like this compound would need to be compatible with these sustainable end-of-life pathways. mdpi.com
High-Throughput Experimentation and Automation in Chemical Research
High-throughput experimentation (HTE) has become an indispensable tool in modern chemical and pharmaceutical research, enabling the rapid screening and optimization of reactions and formulations. acs.org This approach utilizes automation and miniaturization to perform a large number of experiments in parallel, generating vast amounts of data quickly and efficiently. acs.orgacs.org
For this compound, HTE can be applied to several key research areas:
Synthesis Optimization: The synthesis of this compound involves multiple steps, including the chlorination of oleic acid followed by esterification, or the direct chlorination of methyl stearate (B1226849). HTE platforms can rapidly screen a wide array of catalysts, solvents, temperatures, and reactant ratios to identify the optimal conditions for maximizing yield and minimizing impurities. acs.org
Formulation Screening: When considering this compound for applications like lubricants or polymer additives, its interaction with other components is crucial. google.comnzic.org.nz HTE can be used to prepare and test hundreds of different formulations simultaneously, allowing researchers to quickly map out performance landscapes and identify synergistic combinations.
Analytical Throughput: The analysis of fatty acid methyl esters (FAMEs) is often a bottleneck in research. asm.org Automated, in-vial transesterification methods have been developed to prepare samples for gas chromatography (GC) analysis with minimal handling, significantly increasing sample throughput. asm.orgplos.org This is particularly valuable for quality control and for studying the stability or degradation of this compound in various matrices.
By combining HTE with advanced data analysis, researchers can accelerate the innovation cycle for dichlorinated fatty acid esters, moving from initial hypothesis to optimized product much faster than with traditional, one-at-a-time experimental methods. acs.org
Advanced Analytical Techniques for Complex Environmental and Material Matrix Characterization
The ability to accurately detect and quantify this compound and related compounds in complex samples is fundamental to understanding its environmental fate, biological interactions, and performance in materials. Research in this area leverages sophisticated analytical instrumentation, primarily based on chromatography and mass spectrometry.
Gas chromatography (GC) is a powerful technique for separating volatile compounds like fatty acid methyl esters. mdpi.com For chlorinated compounds, detection can be achieved with high sensitivity and selectivity using specialized detectors:
Mass Spectrometry (MS): GC-MS is a widely used method that provides structural information, allowing for confident identification of compounds like this compound. diva-portal.orgsciforschenonline.org
Halogen-Specific Detector (XSD): This detector is highly selective for halogenated compounds and offers sensitivity comparable to other specialized detectors. diva-portal.orgslu.se
Electrolytic Conductivity Detector (ELCD): The ELCD is also a halogen-selective detector that has proven effective for analyzing chlorinated fatty acids in environmental samples. slu.seresearchgate.net
For less volatile or thermally unstable derivatives, liquid chromatography coupled with mass spectrometry (LC-MS) is an essential tool. nih.govnih.gov LC-MS can directly analyze chlorinated fatty acids without the need for derivatization to methyl esters, which is sometimes required for GC analysis. nih.gov Selected Reaction Monitoring (SRM) on a tandem mass spectrometer enhances the selectivity and sensitivity of LC-MS methods, allowing for the quantification of trace levels of these compounds in complex biological matrices like human serum or fish lipids. nih.gov
Table 2: Comparison of Advanced Analytical Techniques for Dichlorinated Fatty Acid Esters
| Technique | Principle | Advantages | Common Application |
| GC-MS | Separation by gas chromatography, identification by mass fragmentation pattern. mdpi.com | Excellent separation, provides structural confirmation. | Identification and quantification in environmental and food samples. diva-portal.org |
| GC-XSD/ELCD | Separation by GC, selective detection of halogenated compounds. slu.se | High selectivity for chlorine, reduces matrix interference. | Trace analysis of chlorinated pollutants in fish lipids. diva-portal.orgslu.se |
| LC-MS/MS | Separation by liquid chromatography, highly selective mass detection. nih.gov | Analyzes less volatile compounds, high sensitivity with SRM. nih.govnih.gov | Quantification of chlorinated fatty acids in biological fluids. nih.gov |
Future research will focus on further improving the sensitivity of these methods, developing non-destructive in-situ analysis techniques, and creating standardized protocols for the routine monitoring of dichlorinated fatty acids in diverse environmental and industrial samples. sciforschenonline.org
Emerging Roles in Novel Chemical and Material Technologies
While historical applications of this compound centered on its use as a plasticizer in paints and an additive in lubricants, its unique chemical structure opens doors to more advanced and novel technologies. google.comnzic.org.nzgoogle.com The presence of chlorine atoms on the long fatty acid chain imparts distinct properties that can be harnessed for new functions.
Advanced Biolubricants: The demand for high-performance, environmentally friendly lubricants is growing. Functionalized fatty acids are being explored as sustainable alternatives to mineral oil-based products. researchgate.net The chlorine atoms in this compound could enhance extreme pressure and anti-wear properties, making it a candidate for specialized lubricating formulations where high durability is required.
Functional Polymers and Plasticizers: The principles of polymer chemistry can be applied to use dichlorinated fatty acids as monomers or functional additives. They could be incorporated into polymer backbones to create materials with built-in flame retardancy or modified surface properties. dss.go.th As a plasticizer, its structure may offer a unique balance of flexibility and permanence in polymer matrices compared to traditional phthalates.
Chemical Intermediates: The chlorine atoms are reactive sites that can be used for further chemical transformations. This compound can serve as a building block for synthesizing more complex molecules, such as novel surfactants, estolides, or other specialty chemicals with tailored properties. mdpi.com
Bioherbicides: Certain fatty acids and their simple esters have been shown to have herbicidal properties, acting as contact herbicides. google.commdpi.com Future research could investigate whether the dichlorinated structure enhances this activity or provides a different mode of action, potentially leading to the development of new, more effective bio-based herbicides.
The interdisciplinary nature of these emerging roles requires collaboration between chemists, materials scientists, and engineers to fully explore and realize the potential of this compound and other functionalized fatty acid esters in the next generation of materials and chemical technologies.
Q & A
Q. What are the established methods for synthesizing methyl dichlorostearate, and what factors influence reaction efficiency?
this compound is typically synthesized via chlorination of methyl stearate. Key factors include:
- Catalyst selection : Lewis acids (e.g., AlCl₃) or photochemical methods to promote regioselective chlorination.
- Reaction conditions : Temperature (80–120°C) and chlorine gas flow rate to control the degree of substitution.
- Isomer control : Mixtures of isomers (e.g., 9,10-dichloro vs. 12,13-dichloro) often form due to the fatty acid chain’s symmetry, requiring post-synthesis separation techniques like fractional crystallization or chromatography .
Q. What analytical techniques are critical for confirming the purity and structure of this compound?
- GC-MS or HPLC : To quantify isomeric ratios and detect impurities (e.g., monochlorinated byproducts).
- NMR spectroscopy : ¹H and ¹³C NMR to confirm chlorine substitution positions and ester functionality.
- Physicochemical properties : LogP (7.20) and PSA (26.30 Ų) from computational models validate hydrophobic behavior and molecular polarity .
Advanced Research Questions
Q. How can researchers address challenges in characterizing isomeric mixtures of this compound?
- Chromatographic separation : Use reverse-phase HPLC with polar stationary phases to resolve isomers.
- Crystallography : Single-crystal X-ray diffraction for definitive structural assignments, though limited by isomer volatility.
- Computational modeling : DFT calculations to predict stability and reactivity trends among isomers .
Q. What strategies are effective in resolving contradictions in reported plasticization efficiencies of this compound derivatives in polymer matrices?
- Systematic variable testing : Compare chlorine substitution patterns (e.g., 9,10-dichloro vs. 9,12-dichloro) in poly(vinyl chloride) copolymers to assess glass transition temperature (Tg) reductions.
- Replication studies : Reproduce earlier protocols (e.g., 9,10-dichlorostearate in ) while controlling for variables like polymerization initiator purity or solvent polarity.
- Meta-analysis : Aggregate data from multiple studies to identify trends in plasticizer performance vs. steric hindrance or dipole interactions .
Q. How does the isomer composition of this compound affect its reactivity in Diels-Alder or other cycloaddition reactions?
- Steric effects : Bulky 9,10-dichloro isomers may hinder diene approach, reducing reaction rates compared to less substituted isomers.
- Electronic effects : Electron-withdrawing chlorine atoms enhance electrophilicity of the ester carbonyl, accelerating cycloaddition kinetics.
- Experimental design : Use kinetic studies (e.g., UV-Vis monitoring) and isotopic labeling to track regiochemical outcomes .
Methodological and Safety Considerations
Q. What protocols ensure safe handling and regulatory compliance during this compound research?
- Ventilation : Use fume hoods for synthesis and purification due to volatile chlorinated intermediates.
- PPE : Nitrile gloves and goggles to prevent skin/eye contact (pH-neutral hydrolysis products still pose irritation risks).
- Waste disposal : Segregate halogenated waste under protocols for EPA-listed chlorinated compounds. Regulatory codes (e.g., HS 2915900090) guide international shipping and storage .
Q. How should researchers document synthetic procedures and characterization data for reproducibility?
- Detailed experimental logs : Record catalyst loadings, reaction times, and purification steps.
- Supporting information : Include raw NMR/GC-MS spectra and crystallographic data (if applicable) in supplementary files.
- Compliance with journals : Follow Beilstein Journal guidelines, limiting main-text data to five key compounds and relegating extensive isomer analyses to supplements .
Data Presentation and Publication
Q. What are best practices for visualizing this compound’s structure-property relationships in manuscripts?
- Tables : Compare isomer-specific Tg values, solubility parameters, and reaction yields.
- Schematics : Highlight chlorine substitution patterns using color-coded molecular models (avoid overcrowding with >3 structures per figure).
- Ethical citation : Prioritize primary literature over supplier catalogs; exclude non-peer-reviewed sources like benchchem.com .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
